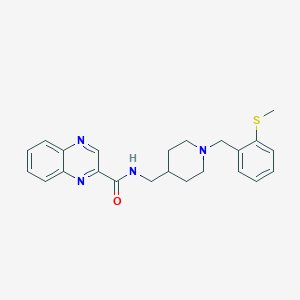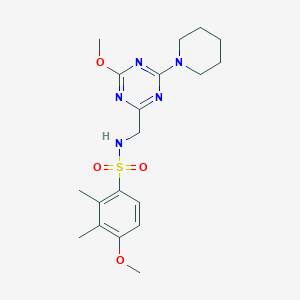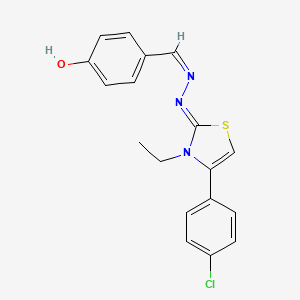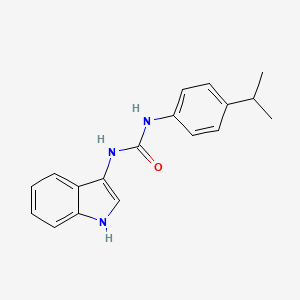
N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and piperidine moieties in its structure suggests that it may exhibit unique biological activities.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as 4-aminoquinolines . These compounds are known to interact with various biological targets, including enzymes and receptors, and play a significant role in numerous biological processes.
Mode of Action
As a 4-aminoquinoline, it is likely to interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its structural similarity to other 4-aminoquinolines, it may potentially influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Based on its structural class, it can be inferred that it may have a range of potential effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Fluoro and Methyl Groups: The 3-fluoro-4-methylphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Piperidine Moiety: The piperidine-1-carbonyl group can be attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the carbonyl group, potentially yielding dihydroquinoline derivatives or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives or alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
- N-(3-fluoro-4-methylphenyl)-2-(morpholine-1-carbonyl)quinolin-4-amine
- N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)isoquinolin-4-amine
Comparison:
- N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine: The chlorine atom may alter the compound’s reactivity and biological activity compared to the fluorine atom.
- N-(3-fluoro-4-methylphenyl)-2-(morpholine-1-carbonyl)quinolin-4-amine: The morpholine moiety may affect the compound’s solubility and pharmacokinetics.
- N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)isoquinolin-4-amine: The isoquinoline core may lead to different biological interactions and properties.
N-(3-fluoro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(3-fluoro-4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-9-10-16(13-18(15)23)24-20-14-21(22(27)26-11-5-2-6-12-26)25-19-8-4-3-7-17(19)20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRIPXINCKACPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)



![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2581881.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581883.png)

![6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)
![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)


![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)
